5-bromo-2-methylPentanal

Description

Contextual Significance of Halogenated Aldehydes in Modern Organic Chemistry

Halogenated organic compounds are fundamental in organic chemistry, serving as crucial intermediates and building blocks for a wide array of transformations, including cross-coupling reactions and nucleophilic substitutions. nih.gov They are also precursors for many organometallic reagents. nih.gov Halogenated aldehydes, specifically, are a class of aliphatic aldehydes that are important intermediates in chemical synthesis and are found in various pharmaceuticals and natural products. researchgate.net

The reactivity of halogenated aldehydes can be complex. For instance, alpha-halogenation, where a halogen is introduced on the carbon adjacent to the carbonyl group, is a key reaction in carbonyl chemistry. fiveable.me This process typically involves the formation of an enol or enolate. quimicaorganica.orgjove.com However, in a molecule like 5-bromo-2-methylpentanal, the halogen is located on the other end of the carbon chain (a delta-halogenated aldehyde), which prevents direct electronic interaction with the aldehyde group but allows for distinct, spatially separated reactions. This type of remote functionalization is critical for synthesizing molecules with specific architectures. researchgate.net The development of methods for the selective halogenation of aldehydes, such as deformylative halogenation, underscores the ongoing effort to create these valuable synthetic tools. nih.gov

Historical Development of Bifunctional Building Blocks and their Synthetic Utility

The concept of planning a synthesis by working backward from the target molecule, known as retrosynthetic analysis, was pioneered by E.J. Corey, who was awarded the Nobel Prize in Chemistry in 1990 for his work. ethz.ch A key element of this approach is the "disconnection" of bonds to identify "synthons," which are idealized fragments that represent potential starting materials. wikipedia.orgeducationsource.in Bifunctional molecules are organic compounds that possess two distinct functional groups. bowen.edu.ngwikipedia.org Their development has been crucial for the advancement of organic synthesis, as they allow for the construction of complex molecular frameworks through sequential or intramolecular reactions. oup.com

The utility of bifunctional building blocks is vast. They are employed in the synthesis of medicines, catalysts, and polymers through condensation reactions. bowen.edu.ng The ability to have two reactive centers within one molecule provides a powerful tool for designing efficient and elegant synthetic routes, a cornerstone of modern organic chemistry. numberanalytics.com Amino acids, for example, are highly valued bifunctional building blocks due to their commercial availability and their role in library synthesis for drug discovery. acs.org The strategic use of bifunctional compounds allows chemists to build molecular complexity in a controlled and predictable manner.

Structural Features and Potential Reactivity of this compound as a Bifunctional Molecule

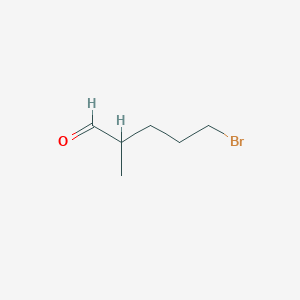

This compound is a molecule with the chemical formula C₆H₁₁BrO. nih.gov Its structure features a five-carbon pentanal chain with a methyl group at the second carbon (C2) and a bromine atom at the fifth carbon (C5). This arrangement makes it a bifunctional molecule with two distinct reactive sites.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁BrO | PubChem nih.gov |

| Molecular Weight | 179.05 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| SMILES | CC(CCCBr)C=O | PubChem nih.gov |

| InChIKey | KDNYYMJVQDWGBZ-UHFFFAOYSA-N | PubChem nih.gov |

The potential reactivity of this compound stems from its two functional groups:

The Aldehyde Group (-CHO): The carbon atom of the aldehyde group is electrophilic and is susceptible to nucleophilic attack. This allows for a wide range of classic carbonyl reactions, such as reductions to form an alcohol (5-bromo-2-methylpentan-1-ol), oxidation to a carboxylic acid, and additions of organometallic reagents or cyanide.

The Bromo-Alkyl Group (-CH₂Br): The carbon atom bonded to the bromine is also electrophilic, making it a site for nucleophilic substitution (Sₙ2) reactions. ncert.nic.in A nucleophile can displace the bromide ion, forming a new carbon-nucleophile bond. This functionality allows for the introduction of various groups, such as amines, azides, thiols, or for the formation of carbon-carbon bonds using organometallic reagents.

The presence of both of these functional groups in a single molecule allows for sequential reactions to build more complex structures. For example, the aldehyde could first be protected, followed by a reaction at the bromo-substituted carbon, and then deprotection and further transformation of the aldehyde. Alternatively, a suitably chosen reagent could potentially react with both ends of the molecule to form a cyclic structure. This dual reactivity makes this compound a valuable and versatile synthon in organic synthesis.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Phenylacetic acid |

| Benzyl bromide |

Structure

3D Structure

Properties

Molecular Formula |

C6H11BrO |

|---|---|

Molecular Weight |

179.05 g/mol |

IUPAC Name |

5-bromo-2-methylpentanal |

InChI |

InChI=1S/C6H11BrO/c1-6(5-8)3-2-4-7/h5-6H,2-4H2,1H3 |

InChI Key |

KDNYYMJVQDWGBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCBr)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Methylpentanal

Retrosynthetic Analysis of 5-bromo-2-methylPentanal

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, two primary disconnections are considered: the formation of the aldehyde and the introduction of the carbon-bromine bond.

Functional Group Interconversion (FGI): The aldehyde group is a key functional group for disconnection. It can be retrosynthetically derived from the mild oxidation of a primary alcohol. This leads to the precursor, 5-bromo-2-methylpentan-1-ol .

C-Br Bond Disconnection: The terminal bromo group suggests a hydrobromination reaction of an alkene. Specifically, an anti-Markovnikov addition of hydrogen bromide (HBr) to a terminal alkene is the most logical pathway to place the bromine at the C-5 position. This disconnection points to 2-methyl-4-penten-1-ol (B12087915) as a plausible precursor to the bromo-alcohol.

This retrosynthetic pathway is summarized as follows: The target molecule, this compound, is envisioned as coming from the oxidation of 5-bromo-2-methylpentan-1-ol. This bromo-alcohol, in turn, can be synthesized from 2-methyl-4-penten-1-ol via a regioselective, anti-Markovnikov addition of HBr across the double bond.

Direct Synthesis Routes via Halogenation and Aldehyde Formation

Direct synthesis routes translate the retrosynthetic plan into practical laboratory procedures, focusing on halogenation and aldehyde formation as key steps.

A primary strategy involves the bromination of a pentenal derivative. The anti-Markovnikov addition of HBr to an alkene in the presence of a radical initiator (like a peroxide) is a well-established method for placing a bromine atom on the less substituted carbon of a double bond. chemistrysteps.comlibretexts.orgyoutube.com

This reaction proceeds via a free-radical chain mechanism: orgoreview.com

Initiation: The peroxide initiator homolytically cleaves to form two alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the terminal carbon of the alkene (e.g., 2-methyl-4-pentenal), forming the more stable secondary carbon radical at the C-4 position. This radical then abstracts a hydrogen from another molecule of HBr to yield the 5-bromo product and regenerate a bromine radical. libretexts.orgyoutube.com

This regioselective approach ensures the formation of the desired terminal bromide over other potential isomers.

Following the retrosynthetic pathway, the oxidation of 5-bromo-2-methylpentan-1-ol provides a direct route to this compound. The key challenge is to use a mild oxidizing agent that converts the primary alcohol to an aldehyde without causing over-oxidation to a carboxylic acid or affecting the C-Br bond. umn.edu

Several reagents are suitable for this selective transformation:

Pyridinium (B92312) chlorochromate (PCC): A complex of chromium trioxide with pyridine (B92270) and HCl, PCC is a classic reagent for oxidizing primary alcohols to aldehydes in anhydrous solvents like dichloromethane (B109758) (DCM). youtube.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine (B128534) (Et₃N). It is highly effective for generating aldehydes from primary alcohols under very mild, low-temperature conditions (-78 °C), which helps to avoid side reactions. chemistrysteps.comyoutube.comorganic-chemistry.org

Dess-Martin Periodinane (DMP): This hypervalent iodine compound is another mild oxidant that provides high yields of aldehydes from primary alcohols at room temperature. chemistrysteps.com

These methods are preferred because they avoid the harsh acidic or basic conditions and high temperatures that could lead to elimination of HBr or other unwanted side reactions.

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| PCC (Pyridinium Chlorochromate) | CH₂Cl₂, Room Temp | Reliable, commercially available | Generates toxic chromium waste youtube.com |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78 °C | Very mild, high yields, avoids toxic metals organic-chemistry.org | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (B99878) organic-chemistry.org |

| DMP (Dess-Martin Periodinane) | CH₂Cl₂, Room Temp | Mild, neutral pH, room temperature | Reagent can be shock-sensitive |

Deformylative halogenation is a modern synthetic method that converts an aldehyde directly into an alkyl halide. nih.govacs.org This process involves the transformation of a C-H bond in the aldehyde into a C-X (in this case, C-Br) bond. While not a direct synthesis of the target aldehyde, it represents a potential step in a longer synthetic sequence from a different precursor.

The reaction typically proceeds under photoredox catalysis. An aldehyde is first converted into a 1,4-dihydropyridine (B1200194) (DHP) derivative. Under oxidative conditions, this DHP generates a C(sp³)–radical which then couples with a halogen radical sourced from an inexpensive salt like NaBr. nih.govacs.org This strategy is noted for its mild conditions and excellent site selectivity. acs.org For the synthesis of this compound, one might envision a precursor dicarbonyl compound where one aldehyde group is selectively converted to a bromide.

Chemo- and Regioselective Functionalization Approaches

The synthesis of a bifunctional molecule like this compound requires careful control of chemical reactivity (chemoselectivity) and reaction location (regioselectivity).

A significant challenge is the potential for the bromide to act as a leaving group or for the aldehyde to undergo unwanted reactions during synthetic manipulations. Protecting group chemistry is a cornerstone strategy to circumvent these issues. libretexts.orgpressbooks.pubnih.gov

The aldehyde group can be protected as an acetal (B89532) , most commonly a cyclic acetal formed by reacting the aldehyde with a diol (e.g., ethylene (B1197577) glycol) under acidic catalysis. pressbooks.pubyoutube.com

Protection: The aldehyde is converted to a cyclic acetal. This group is stable and unreactive towards many reagents, particularly basic, nucleophilic, and organometallic reagents, as well as some oxidizing and reducing agents. libretexts.orgpressbooks.pub

Functionalization: With the aldehyde group masked, other reactions, such as the introduction of the bromine atom, can be performed on the molecule without interference.

Deprotection: The acetal can be easily removed, regenerating the aldehyde, through hydrolysis with aqueous acid. chemistrysteps.comyoutube.comorgoreview.com The equilibrium is driven towards the aldehyde by using a large excess of water. organicchemistrytutor.com

Selective Bromination on the Carbon Skeleton Bearing an Aldehyde

The selective introduction of a bromine atom onto a carbon skeleton that also contains a reactive aldehyde group presents a significant synthetic challenge. The primary difficulty lies in preventing the oxidation of the aldehyde or other unwanted side reactions.

Acid-catalyzed halogenation is a common method for the α-halogenation of aldehydes and ketones. libretexts.org The reaction proceeds through an enol intermediate, and the rate is dependent on the concentration of the ketone and the acid, but not the halogen. libretexts.org This method is particularly useful because it typically results in the addition of a single halogen atom. youtube.com The reaction can be autocatalytic as acid is produced during the course of the reaction. youtube.com

For instance, the bromination of an aldehyde in the presence of an acid catalyst involves the formation of an enol. The double bond of the enol then acts as a nucleophile, attacking the bromine molecule. youtube.com The resulting intermediate is stabilized by resonance, favoring the formation of the α-bromo aldehyde. youtube.com

Research has demonstrated the use of various brominating agents. While N-bromosuccinimide (NBS) is a preferred reagent due to its ease of handling, its application in organocatalytic, enantioselective α-bromination of aldehydes has been challenging, often leading to low yields and poor enantioselectivities. acs.org However, recent studies have overcome these limitations by using hexafluoroisopropanol (HFIP) as a solvent and carefully controlling the reaction conditions, such as the amount of water and the slow addition of NBS. acs.org This approach minimizes dibromination and catalyst deactivation. acs.org Other brominating agents like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) have also been used effectively in the regioselective bromination of various organic compounds. researchgate.net

Asymmetric Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of chiral molecules is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. nih.gov

Chiral Induction in Aldehyde Formation Pathways

Chiral induction in the formation of aldehydes can be achieved through various strategies. One approach involves the use of a chiral auxiliary, which is a chiral molecule temporarily attached to the substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed. wikipedia.org For example, chiral oxazolidinones are widely used as auxiliaries to induce high stereoselectivity in aldol (B89426) reactions, which can establish two adjacent stereocenters. wikipedia.orgnumberanalytics.com The synthesis of chiral aldehydes can also be achieved through the stereoselective α-aminoallylation of aldehydes using chiral tert-butanesulfinamides and allyl bromides. nih.gov

Another powerful technique is organocatalysis, where a small organic molecule is used as a catalyst. nih.gov For instance, chiral primary amine-salicylamides have been used as organocatalysts for the enantioselective conjugate addition of α,α-disubstituted aldehydes to various acceptors. nih.gov

Application of Chiral Auxiliaries or Organocatalysis in Stereoselective Bromination

The stereoselective bromination of aldehydes to produce chiral α-bromoaldehydes has been a significant area of research. Organocatalysis has emerged as a particularly effective method. rsc.orgrsc.orgnih.gov

The first organocatalytic enantioselective α-bromination of aldehydes was achieved using a C2-symmetric diphenylpyrrolidine catalyst, which afforded the α-brominated aldehydes in good yields and with high enantiomeric excess (up to 96% ee). rsc.orgrsc.orgnih.gov This method represents a significant advancement in the stereocontrolled formation of C-Br bonds. rsc.org

Subsequent research has focused on improving the practicality and efficiency of these reactions. While early methods often required expensive or inconvenient brominating agents, recent work has enabled the use of the more common N-bromosuccinimide (NBS) by optimizing reaction conditions. acs.org The use of hexafluoroisopropanol (HFIP) as a solvent and the controlled addition of NBS have been shown to be crucial for achieving high yields and enantioselectivities. acs.org The table below summarizes some of the key findings in the organocatalytic α-bromination of aldehydes.

Green Chemistry Aspects in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org

Solvent-Free or Aqueous Media Reactions

The use of environmentally benign solvents, or the elimination of solvents altogether, is a key principle of green chemistry. While specific examples for the synthesis of this compound in solvent-free or aqueous media are not extensively documented in the provided search results, the general trend in organic synthesis is to move towards such conditions. For example, indium-mediated allylation reactions for the synthesis of other compounds have been successfully carried out in water. jk-sci.com The development of similar methodologies for the synthesis of this compound would represent a significant step towards a greener process.

Catalytic Efficiencies and Atom Economy

Catalytic reactions are inherently greener than stoichiometric ones because they use small amounts of a catalyst that can be recycled, reducing waste. jk-sci.com The development of highly efficient organocatalysts for the bromination of aldehydes, as discussed previously, contributes to the greenness of the synthesis. acs.org

Atom economy, a concept introduced by Barry Trost, measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgjocpr.com A higher atom economy signifies a greener process with less waste. wikipedia.org

The atom economy of a reaction can be calculated as:

For the synthesis of this compound, different synthetic routes will have different atom economies. For example, a reaction that produces stoichiometric byproducts, such as some traditional halogenation methods, will have a lower atom economy than a catalytic addition reaction where all reactant atoms are incorporated into the product. wikipedia.org The table below provides a hypothetical comparison of atom economies for different synthetic approaches.

Table of Mentioned Compounds

Reactivity and Transformational Chemistry of 5 Bromo 2 Methylpentanal

Reactions at the Aldehyde Moiety of 5-bromo-2-methylPentanal

The aldehyde group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles, and adjacent α-hydrogens that exhibit acidity.

Nucleophilic addition is a fundamental reaction of aldehydes. The addition of organometallic reagents, such as Grignard reagents (R-MgX), to this compound results in the formation of a secondary alcohol after an acidic workup. For instance, the reaction with methylmagnesium bromide would yield 6-bromo-3-methylhexan-2-ol.

Another key nucleophilic addition is the formation of cyanohydrins through the addition of a cyanide ion (typically from HCN or a salt like KCN). This reaction produces 2-hydroxy-6-bromo-3-methylhexanenitrile. The cyanohydrin can be a valuable intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

| Reagent | Product Structure | Product Name |

| 1. CH₃MgBr2. H₃O⁺ | 6-bromo-3-methylhexan-2-ol | |

| KCN, H⁺ | 2-hydroxy-6-bromo-3-methylhexanenitrile |

Carbonyl olefination reactions are powerful methods for converting aldehydes into alkenes, forming a new carbon-carbon double bond. libretexts.org

The Wittig reaction involves the reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org The geometry of the resulting alkene product depends on the nature of the ylide; non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 6-bromo-3-methylhex-1-ene. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com This reaction is generally preferred for its higher E-stereoselectivity and the water-soluble nature of its phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.com Reacting this compound with the anion of triethyl phosphonoacetate, for instance, would selectively produce the (E)-isomer of ethyl 7-bromo-4-methylhept-2-enoate. wikipedia.orgalfa-chemistry.com

| Reaction | Reagent Type | Typical Product Stereochemistry |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | (Z)-alkene (with non-stabilized ylides) |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻R) | (E)-alkene |

The presence of an α-hydrogen on the carbon adjacent to the aldehyde group allows this compound to undergo condensation reactions. youtube.com

The Aldol (B89426) condensation occurs when two molecules of the aldehyde react in the presence of a dilute base. masterorganicchemistry.com One molecule forms a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second molecule. youtube.com The initial product is a β-hydroxy aldehyde (an aldol addition product). Upon heating, this intermediate readily undergoes dehydration to form a more stable α,β-unsaturated aldehyde. masterorganicchemistry.com The self-condensation of this compound yields 7-bromo-2,4-dimethyl-3-hydroxyheptanal, which upon heating eliminates water to give 7-bromo-2,4-dimethylhept-2-enal.

The Knoevenagel condensation is the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine. wikipedia.orgsigmaaldrich.com For example, the reaction of this compound with diethyl malonate would produce diethyl (6-bromo-3-methylhexylidene)malonate after dehydration. wikipedia.org

| Reaction | Reactant Partner | Intermediate/Product |

| Aldol Condensation | Self-reaction | β-Hydroxy aldehyde, then α,β-Unsaturated aldehyde |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CO₂Et)₂) | α,β-Unsaturated diester |

The aldehyde group can be chemoselectively oxidized to a carboxylic acid without affecting the bromo-substituent using various modern and classical reagents. This transformation yields 5-bromo-2-methylpentanoic acid. Mild and efficient protocols for this conversion include the use of Oxone as the oxidant or organocatalytic systems like N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org Other established methods involve reagents such as potassium permanganate (B83412) (KMnO₄) or pyridinium (B92312) chlorochromate (PCC) with an co-oxidant. organic-chemistry.org

| Oxidizing Agent/System | Conditions |

| Oxone | Acetonitrile/Water |

| N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent or water |

| Pyridinium Chlorochromate (PCC) / H₅IO₆ | Acetonitrile |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution |

The aldehyde functional group is readily reduced to a primary alcohol, yielding 5-bromo-2-methylpentan-1-ol. This transformation can be achieved with high selectivity using common hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727) is a mild and highly effective reagent for this purpose. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, will also cleanly reduce the aldehyde to the primary alcohol. chemicalbook.com

| Reducing Agent | Typical Solvent |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF |

Reactions at the Bromo-Substituent of this compound

The primary alkyl bromide in this compound is a good substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. ncert.nic.in This allows for the introduction of a wide variety of functional groups at the terminal position of the carbon chain. For these reactions to occur without interference from the aldehyde, the aldehyde group may first need to be protected, for example, as an acetal (B89532).

Common nucleophiles can displace the bromide ion:

Hydroxide (⁻OH) yields the corresponding hydroxy-aldehyde (5-hydroxy-2-methylpentanal).

Cyanide (⁻CN) produces a nitrile (6-cyano-2-methylpentanal).

Azide (⁻N₃) leads to an azido-aldehyde (5-azido-2-methylpentanal).

Furthermore, the bromo-substituent can be used to form an organometallic reagent. For instance, after protecting the aldehyde, reaction with magnesium metal would form a Grignard reagent, which could then be used in subsequent carbon-carbon bond-forming reactions.

An interesting possibility arises from the bifunctional nature of the molecule. If the aldehyde is first reduced to an alcohol to form 5-bromo-2-methylpentan-1-ol, subsequent treatment with a base can induce an intramolecular Williamson ether synthesis, leading to the formation of a cyclic ether, tetrahydro-3-methyl-2H-pyran. stackexchange.com

| Reagent (Nucleophile) | Product Type |

| NaOH | Alcohol |

| KCN | Nitrile |

| NaN₃ | Azide |

| Mg (with protected aldehyde) | Grignard Reagent |

| 1. NaBH₄2. NaH | Cyclic Ether (Intramolecular) |

Nucleophilic Substitution Reactions (SN1, SN2)

The carbon-bromine bond in this compound is polar, rendering the carbon atom attached to the bromine electrophilic and susceptible to attack by nucleophiles. Such reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

For this compound, which is a primary alkyl halide, the SN2 mechanism is strongly favored. byjus.comchemicalnote.com The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. byjus.com This concerted mechanism results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. byjus.comchemicalnote.com

In contrast, the SN1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. chemicalnote.comyoutube.com This pathway is characteristic of tertiary haloalkanes, which can form stable carbocations. savemyexams.com Since a primary carbocation would be highly unstable, the SN1 pathway is not a significant route for this compound under typical nucleophilic substitution conditions.

A variety of nucleophiles can be used to displace the bromide, leading to a diverse range of functionalized products.

Table 1: Examples of SN2 Reactions with this compound

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Hydroxide (HO⁻) | Sodium Hydroxide (NaOH) | 5-hydroxy-2-methylpentanal |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 5-methoxy-2-methylpentanal |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 6-cyano-5-methylhexanal |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 5-azido-2-methylpentanal |

Elimination Reactions for Alkene Formation

In the presence of a base, this compound can undergo elimination reactions to form an alkene, a process known as dehydrohalogenation. youtube.com This reaction competes with the SN2 pathway and can be favored by using strong, sterically hindered bases and higher temperatures. byjus.comcrunchchemistry.co.uk The two main mechanisms for elimination are E1 (elimination unimolecular) and E2 (elimination bimolecular).

Similar to substitution reactions, the structure of the alkyl halide is a key determinant of the mechanism. The E2 mechanism is a concerted, one-step process where the base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while the C-Br bond breaks simultaneously to form a double bond. crunchchemistry.co.uk The rate of the E2 reaction depends on the concentrations of both the alkyl halide and the base. crunchchemistry.co.ukpharmaguideline.com Given its primary structure, this compound would undergo elimination via the E2 mechanism when treated with a strong base. libretexts.orglibretexts.org

The E1 mechanism, which proceeds through a carbocation intermediate, is more common for tertiary alkyl halides and is generally not favored for primary systems. crunchchemistry.co.ukpharmaguideline.com

Table 2: E2 Elimination in this compound

| Base | Product | Conditions |

|---|---|---|

| Potassium tert-butoxide (t-BuOK) | 2-methylpent-4-enal | High Temperature |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. wikipedia.orgrsc.org The C(sp³)-Br bond in this compound makes it a suitable substrate for several such transformations, which typically involve palladium or nickel catalysts. libretexts.org

Suzuki Coupling: This reaction couples an organohalide with an organoboron compound (like a boronic acid) using a palladium catalyst and a base. wikipedia.org The scope of the Suzuki reaction has been successfully extended to include unactivated alkyl bromides. acs.orgacs.orgorganic-chemistry.org For example, this compound could be coupled with an aryl or vinyl boronic acid to introduce new carbon frameworks. These reactions can often be performed under mild conditions, sometimes even at room temperature. acs.orgorganic-chemistry.org

Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. organic-chemistry.orgwikipedia.org However, methods have been developed for the Heck reaction of unactivated alkyl halides, including bromides. nih.govacs.org This would allow for the direct alkenylation of the this compound structure.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org While classic Sonogashira conditions are not typically used for alkyl halides, nickel-catalyzed protocols have been developed that enable the coupling of non-activated alkyl bromides and chlorides with terminal alkynes. wikipedia.orgacs.org

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | 5-phenyl-2-methylpentanal |

| Heck | Styrene | Pd(dba)₂ / P(t-Bu)₃ | Alkene-substituted derivative |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The alkyl bromide functionality allows for the preparation of highly reactive organometallic reagents. These reagents effectively reverse the polarity of the carbon atom, transforming it from an electrophile into a potent nucleophile.

Grignard Reagents: Reacting this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) would yield the corresponding Grignard reagent, (5-formyl-4-methylpentyl)magnesium bromide. byjus.commasterorganicchemistry.comwikipedia.org The formation involves the insertion of magnesium into the carbon-bromine bond. utexas.eduyoutube.com

Organolithium Reagents: Similarly, treatment with lithium metal results in the formation of an organolithium reagent, (5-formyl-4-methylpentyl)lithium. masterorganicchemistry.comsaylor.orgorgosolver.com This reaction typically requires two equivalents of lithium. masterorganicchemistry.com

It is critical to note that both Grignard and organolithium reagents are not only strong nucleophiles but also strong bases. masterorganicchemistry.comchemohollic.com Their formation and use in a molecule like this compound are complicated by the presence of the aldehyde group, which is highly electrophilic and will readily react with the newly formed organometallic center. This challenge highlights the need for chemoselective strategies, as discussed in the following section.

Chemoselectivity and Orthogonal Reactivity in this compound

The dual functionality of this compound necessitates careful control over reaction conditions to achieve selective transformations at either the aldehyde or the alkyl bromide site.

Differential Reactivity of Aldehyde and Bromide Functional Groups

The aldehyde and bromide groups exhibit distinct reactivities that can be exploited for selective synthesis. The aldehyde carbonyl carbon is a hard electrophile, readily attacked by strong, hard nucleophiles like organometallics or hydride reagents. The carbon bearing the bromine is a softer electrophile, preferring attack by softer nucleophiles in SN2 reactions.

This differential reactivity creates a landscape of competing reaction pathways:

Nucleophilic Addition vs. Substitution: A strong nucleophile like a Grignard reagent will preferentially attack the aldehyde carbonyl over displacing the primary bromide. For instance, adding methylmagnesium bromide to this compound would yield 6-bromo-3-methylhexan-2-ol, leaving the bromide intact.

Intramolecular Reactions: The formation of a Grignard or organolithium reagent from this compound is problematic. The highly nucleophilic organometallic center, once formed, would immediately attack the electrophilic aldehyde within the same molecule, leading to an intramolecular cyclization to form a cyclic alcohol.

Reduction vs. Substitution: A selective reducing agent like sodium borohydride (NaBH₄) will reduce the aldehyde to a primary alcohol (forming 5-bromo-2-methylpentan-1-ol) without affecting the alkyl bromide.

Elimination vs. Aldehyde Reactions: A strong, non-nucleophilic base like potassium tert-butoxide will favor E2 elimination at the alkyl bromide site, while leaving the aldehyde group (which could potentially be enolized) largely untouched under anhydrous conditions.

Intramolecular Cyclization Reactions Involving this compound

The bifunctional nature of this compound, containing both an electrophilic aldehyde group and a carbon-bromine bond that can be converted into either a nucleophilic or radical center, makes it a versatile substrate for intramolecular cyclization reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic frameworks, particularly oxygen-containing heterocycles, from acyclic precursors. The regioselectivity of the cyclization is typically governed by the stability of the resulting ring, with the formation of six-membered rings (tetrahydropyran derivatives) being kinetically and thermodynamically favored over the alternative seven-membered ring.

Formation of Cyclic Ethers or Lactones/Lactols

The intramolecular reaction between the two terminal functionalities of this compound can lead to the formation of stable six-membered heterocyclic rings, namely derivatives of tetrahydropyran (B127337). Depending on the reaction conditions and the mechanistic pathway, the product can be a cyclic ether, a lactol (a cyclic hemiacetal), or a related cyclic alcohol.

Metal-Induced Cyclization (Barbier and Reformatsky-type Reactions)

One of the most direct methods to effect the cyclization of this compound is through a metal-induced intramolecular reaction, such as the Barbier or Reformatsky reactions. alfa-chemistry.combyjus.comwikipedia.org In this process, a metal with a low oxidation state, such as magnesium, zinc, or samarium(II) iodide, undergoes oxidative addition into the carbon-bromine bond. theaic.orgbeilstein-journals.orgwikipedia.org This in situ generation of an organometallic intermediate transforms the electrophilic C-Br bond into a nucleophilic organometallic species, which then readily attacks the intramolecular aldehyde group. alfa-chemistry.comwikipedia.org

The resulting cyclization product is a substituted lactol, specifically 3-methyltetrahydropyran-2-ol . The reaction is typically performed in an ethereal solvent like THF or diethyl ether. byjus.comnrochemistry.com The stereochemical outcome of the reaction, concerning the relative orientation of the methyl group at C-3 and the hydroxyl group at C-2, can often be controlled by the choice of metal and reaction conditions.

| Reaction Type | Metal Promoter | Typical Conditions | Product |

| Intramolecular Barbier | Mg, Zn, In, SmI₂ | THF or Et₂O, Room Temp. or Reflux | 3-methyltetrahydropyran-2-ol |

| Intramolecular Reformatsky | Zn (activated) | Benzene or THF, Reflux | 3-methyltetrahydropyran-2-ol |

Table 1: Representative Conditions for Metal-Induced Intramolecular Cyclization of this compound.

Radical Cyclization

An alternative mechanistic pathway involves the generation of a carbon-centered radical at the C-5 position. This is typically achieved by reacting this compound with a radical initiator system, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). The initially formed primary radical undergoes a rapid 6-exo-trig cyclization, attacking the aldehyde's carbonyl oxygen to yield an oxygen-centered radical. Subsequent hydrogen atom abstraction from the tin hydride quenches the radical and furnishes the final product, (3-methyltetrahydro-2H-pyran-2-yl)methanol . The principles of radical cyclization strongly favor the formation of five- and six-membered rings. harvard.edu

Cyclic Ether Formation via Reduction and SN2 Reaction

The formation of a simple cyclic ether, 2,3-dimethyltetrahydropyran , can be accomplished in a two-step sequence starting from this compound.

Reduction: The aldehyde functionality is first reduced to a primary alcohol using a standard reducing agent like sodium borohydride (NaBH₄) to yield 5-bromo-2-methylpentan-1-ol .

Intramolecular Williamson Ether Synthesis: The resulting bromo-alcohol is then treated with a non-nucleophilic strong base, such as sodium hydride (NaH). The base deprotonates the hydroxyl group to form an alkoxide, which subsequently acts as an internal nucleophile, displacing the bromide ion via an intramolecular SN2 reaction to close the ring.

This sequence provides a reliable method for constructing the tetrahydropyran ring system, a common motif in many natural products.

Tandem Reactions Leading to Complex Heterocycles

Tandem reactions, also known as domino or cascade reactions, are highly efficient synthetic processes where multiple bond-forming events occur consecutively in a single operation without the isolation of intermediates or the addition of new reagents. wikipedia.orgnumberanalytics.comyoutube.com Such strategies can rapidly build molecular complexity from simple starting materials. This compound is a suitable substrate for designing tandem sequences to generate more elaborate heterocyclic structures.

A plausible tandem reaction could be initiated by the intramolecular Barbier reaction described previously. The initially formed lactol, 3-methyltetrahydropyran-2-ol, is a key intermediate that can undergo further in situ transformations. nih.gov For instance, under acidic workup conditions sometimes used in Barbier reactions, the lactol could be prone to dehydration. The elimination of water would lead to the formation of an unsaturated heterocycle, 3-methyl-3,4-dihydro-2H-pyran .

This dihydropyran is a versatile intermediate itself. It contains an electron-rich double bond and can act as a dienophile in Diels-Alder reactions or undergo various other additions and transformations. A one-pot process that combines the Barbier cyclization with a subsequent transformation of the resulting dihydropyran could lead to complex bicyclic or polycyclic systems.

| Step | Reaction Type | Intermediate / Product | Key Transformation |

| 1 | Intramolecular Barbier Reaction | 3-methyltetrahydropyran-2-ol | C-C bond formation and initial ring closure. |

| 2 | Acid-catalyzed Dehydration | 3-methyl-3,4-dihydro-2H-pyran | Formation of an unsaturated heterocycle from the lactol intermediate. |

| 3 | Diels-Alder Cycloaddition | Substituted Bicyclic Heterocycle | A subsequent intermolecular reaction to rapidly build complexity. |

Table 2: A Hypothetical Tandem Sequence for the Synthesis of Complex Heterocycles from this compound.

While this specific three-step tandem sequence from this compound is hypothetical, it is based on well-established chemical principles. The design of such tandem reactions is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecular architectures found in pharmaceuticals and natural products. rsc.org The initial cyclization product serves as a branching point for divergent synthetic pathways, allowing for the creation of a library of complex heterocyclic compounds from a single, versatile starting material.

Applications of 5 Bromo 2 Methylpentanal As a Building Block in Complex Molecule Synthesis

Role in Natural Product Total Synthesis

The strategic importance of these C6 bromo-compounds is evident in their application in the total synthesis of intricate natural products, where precise carbon-carbon bond formation is paramount.

The derivative 5-bromo-2-methyl-2-pentene (B1266619) is particularly valuable as a synthetic reagent in the formation of terpenoids. fishersci.com It has been specifically employed in the total synthesis of sesquiterpenoids. fishersci.comlookchem.com A notable example is its use in the preparation of Penifulvin A, a sesquiterpenoid that possesses a novel dioxa-fenestrane structure and acts as a potent insecticide. fishersci.comlookchem.comchemsrc.com This highlights the utility of the 5-bromo-2-methylpentyl framework in constructing the complex carbon skeletons characteristic of terpenoid natural products.

A significant application of a derivative is found in the synthesis of modified Vitamin D analogues, which are crucial for studying biological activity and developing new therapeutics. The alcohol derivative, 5-bromo-2-methyl-2-pentanol (B151181), is a key reactant for creating analogues with modified D-rings. chemicalbook.com In a multi-step synthesis of 15α-hydroxy-16-ene-CD ring fragments for Vitamin D3 analogues, a protected form of 5-bromo-2-methyl-2-pentanol plays a critical role. nih.govresearchmap.jp

The synthetic sequence involves converting the methoxymethyl (MOM) ether of 5-bromo-2-methyl-2-pentanol into a magnesium cyanocuprate reagent. nih.govresearchmap.jp This organometallic species then participates in a 1,4-addition (conjugate addition) to an ethylidene epoxide intermediate. nih.govresearchmap.jp This specific reaction is instrumental in constructing the desired 15α-hydroxy-16-ene-CD ring system, demonstrating the compound's role in building highly specific and complex chiral scaffolds. nih.govresearchmap.jp

Table 1: Key Reaction in Vitamin D Analogue Synthesis

| Reactant 1 | Reactant 2 | Key Product | Application | Reference |

|---|

Utility in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The reactivity of the bromo-methyl-pentane skeleton makes it a valuable intermediate for constructing molecules targeted for pharmaceutical and agrochemical applications.

The synthesis of novel Vitamin D3 analogues is a prime example of using these building blocks to create potential drug candidates. nih.govresearchmap.jp Vitamin D analogues are investigated for a variety of therapeutic applications, and the ability to synthetically modify the core structure is essential for tuning their biological activity. researchmap.jp The use of 5-bromo-2-methyl-2-pentanol to build the modified CD-ring system showcases its utility in generating complex, chiral molecules that are candidates for further pharmaceutical development. chemicalbook.comnih.govresearchmap.jp

In the agrochemical sector, derivatives of 5-bromo-2-methylpentanal serve as precursors for lead compounds in pesticide development. The total synthesis of Penifulvin A, a potent insecticide against the fall armyworm, was accomplished using 5-bromo-2-methyl-2-pentene. lookchem.comchemsrc.com This successful synthesis establishes the utility of this building block in creating new and effective crop protection agents. The structural features of the bromo-compound allow for modifications that can enhance the efficacy of pest control agents.

Contributions to New Synthetic Methodologies and Reagent Development

While this compound and its derivatives are valuable building blocks used within established synthetic strategies like cuprate (B13416276) additions and total synthesis, the reviewed literature does not highlight their specific role in the development of fundamentally new synthetic methodologies or novel classes of reagents. Their contribution lies in their effective application as versatile synthons for constructing complex target molecules rather than pioneering new reaction types.

Design of Organocatalytic Cycles

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a green and efficient alternative to traditional metal-based catalysts. The aldehyde functionality in this compound is particularly amenable to a variety of organocatalytic transformations, primarily through the formation of enamine or iminium ion intermediates.

The presence of an α-methyl group makes this compound an α-branched aldehyde. The organocatalytic functionalization of such aldehydes is a subject of significant research, as it allows for the creation of chiral quaternary carbon centers. organic-chemistry.orgbohrium.com Chiral primary amino acids or their derivatives can be employed as organocatalysts to mediate enantioselective reactions. For instance, in a process known as enamine catalysis, the aldehyde reacts with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles.

While direct alkylation at the α-position is a common strategy, the presence of the bromoalkyl chain in this compound opens up possibilities for intramolecular cascade reactions. An organocatalytic enantioselective Michael addition/aza-cyclization cascade reaction, for example, has been developed for the synthesis of fully substituted chiral tetrahydroquinolines from aldehydes and 2-amino-β-nitrostyrenes. nih.govacs.org A similar strategy could be envisioned for this compound, where the aldehyde first participates in an organocatalyzed reaction, followed by an intramolecular cyclization involving the bromo-terminated side chain.

A plausible organocatalytic cycle for the functionalization of this compound is depicted below. In this hypothetical example, a chiral secondary amine catalyst, such as a diphenylprolinol silyl (B83357) ether, activates the aldehyde. acs.org The resulting enamine can then participate in various C-C, C-N, C-F, C-Br, or C-S bond-forming reactions. acs.org

Table 1: Hypothetical Organocatalytic α-Functionalization of this compound

| Entry | Electrophile | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Diethyl azodicarboxylate | (S)-Diphenylprolinol TMS ether | Toluene | 85 | 95 |

| 2 | N-Fluorobenzenesulfonimide | (S)-Diphenylprolinol TMS ether | CH2Cl2 | 78 | 92 |

| 3 | Nitro-olefin | (S)-Diphenylprolinol TMS ether | Dioxane | 90 | >99 |

This table presents hypothetical data based on typical results for organocatalytic reactions of α-branched aldehydes.

The design of such organocatalytic cycles with this compound would allow for the stereocontrolled introduction of new functional groups, leading to the synthesis of complex chiral molecules. The bromoalkyl chain can either be retained for further transformations or participate in the initial cascade.

Photocatalytic Transformations Utilizing this compound Derivatives

Visible light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. nih.govprinceton.edu The alkyl bromide functionality in this compound makes it an excellent substrate for photocatalytic transformations. Upon irradiation with visible light in the presence of a suitable photocatalyst, the carbon-bromine bond can undergo homolytic cleavage to generate a primary alkyl radical.

This alkyl radical can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the union of photoredox catalysis with nickel catalysis has enabled the cross-coupling of alkyl bromides with a wide range of partners, including aryl halides and vinyl halides. nih.gov A potential application would be the coupling of the radical derived from this compound with an aryl bromide, leading to the formation of a new C(sp³)–C(sp²) bond.

Furthermore, photoredox catalysis can be used for the direct functionalization of unactivated alkyl bromides. For example, a gold-catalyzed photoredox system has been developed for the direct alkylation of heteroarenes with unactivated bromoalkanes. rsc.orgrsc.org This methodology could be applied to this compound to introduce the pentanal-containing fragment onto various heterocyclic scaffolds, which are prevalent in pharmaceuticals.

Another interesting application is the photocatalytic generation of alkyl sulfonyl fluorides from alkyl bromides. organic-chemistry.org This transformation proceeds via a halogen atom transfer (XAT) followed by SO₂ capture and fluorination, providing access to valuable sulfonyl fluoride (B91410) motifs.

Table 2: Potential Photocatalytic Reactions of this compound

| Entry | Reaction Type | Co-catalyst/Reagent | Photocatalyst | Product Type |

| 1 | Arylation | Aryl Bromide, Ni(II) salt | Ru(bpy)₃Cl₂ | Aryl-substituted pentanal |

| 2 | Heteroarylation | Heteroarene | [Au₂(dppm)₂]Cl₂ | Heteroaryl-substituted pentanal |

| 3 | Sulfonyl Fluoridation | SO₂, Selectfluor | Ir(ppy)₃ | Pentanal sulfonyl fluoride |

| 4 | Hydrodebromination | Silane | fac-Ir(ppy)₃ | 2-methylpentanal |

This table illustrates potential photocatalytic transformations based on established methods for alkyl bromides.

The aldehyde group in this compound would need to be compatible with the reaction conditions or be protected during the photocatalytic step. However, the mild nature of many photoredox reactions offers a significant advantage in this regard.

Flow Chemistry Applications

Flow chemistry, utilizing microreactors and continuous flow systems, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to handle highly reactive intermediates. nih.govbeilstein-journals.orgnumberanalytics.comnih.govnih.gov The bifunctional nature of this compound makes it an ideal candidate for multi-step, continuous flow syntheses.

A key application of flow chemistry in this context is the in-situ generation and reaction of Grignard reagents. chemicalindustryjournal.co.ukvapourtec.comvapourtec.com The alkyl bromide moiety of this compound can be readily converted to the corresponding Grignard reagent by flowing it through a packed bed of magnesium. vapourtec.com This highly reactive organometallic intermediate can then be immediately reacted with an electrophile in a subsequent flow reactor, avoiding the need to handle and store the sensitive Grignard reagent.

For example, a continuous flow process could be designed where this compound is first protected at the aldehyde functionality. The resulting protected bromoalkane would then be passed through a magnesium-packed reactor to form the Grignard reagent. This reagent could then be mixed with a stream containing an electrophile, such as a ketone or another aldehyde, to form a new carbon-carbon bond. Finally, a deprotection step, also potentially in flow, would reveal the aldehyde, leading to a complex polyfunctional molecule.

Table 3: Conceptual Flow Chemistry Process for Derivatization of this compound

| Step | Reactor Type | Reagents/Conditions | Intermediate/Product |

| 1. Protection | Packed-bed reactor | Ethylene (B1197577) glycol, acid catalyst | 2-(4-bromo-1-methylbutyl)-1,3-dioxolane |

| 2. Grignard Formation | Packed-bed reactor | Magnesium turnings, THF | Grignard reagent of the protected aldehyde |

| 3. C-C Coupling | T-mixer and coil reactor | Ketone/Aldehyde in THF | Coupled product |

| 4. Deprotection | Heated coil reactor | Aqueous acid | Final functionalized pentanal derivative |

This table outlines a hypothetical multi-step flow synthesis.

The precise control over reaction parameters offered by flow chemistry would be crucial for managing the exothermicity of the Grignard formation and subsequent reactions, as well as for minimizing the formation of byproducts. researchgate.netunimi.it This approach would enable the safe, efficient, and scalable synthesis of complex molecules derived from this compound.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Studies

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of 5-bromo-2-methylpentanal. Due to the presence of a bromine atom, the mass spectrum exhibits a distinctive isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, which are present in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass-to-charge units (m/z). This characteristic signature is a powerful tool for confirming the presence of bromine in the molecule and for identifying brominated intermediates in reaction mixtures.

HRMS also provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. This precision is invaluable for distinguishing between isobaric species and for confirming the identity of reactants, intermediates, and products in mechanistic studies. By coupling HRMS with a separation technique like gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS), real-time monitoring of reaction progress is possible, offering insights into reaction kinetics and the formation of transient species.

Table 1: Isotopic Pattern of this compound in HRMS

| Ion | Calculated m/z | Relative Abundance |

| [C6H1179BrO]+ | 178.0044 | ~100% |

| [C6H1181BrO]+ | 179.9994 | ~97.2% |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and this compound is no exception. Advanced NMR techniques provide detailed information about the connectivity, stereochemistry, and dynamic behavior of the molecule.

Two-dimensional NMR techniques are essential for unambiguously assigning the proton (1H) and carbon (13C) signals of this compound and for differentiating it from potential regioisomers.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. For this compound, COSY would show correlations between the aldehyde proton and the proton at C2, between the C2 proton and the methyl protons at C2, and between the protons on adjacent methylene (B1212753) groups in the pentyl chain. This helps to piece together the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It allows for the direct assignment of each protonated carbon by identifying the proton attached to it. For instance, the signal for the aldehydic proton will correlate with the aldehydic carbon signal, and so on for the CH, CH2, and CH3 groups.

Table 2: Expected 1H and 13C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | 1H Chemical Shift (ppm, predicted) | 13C Chemical Shift (ppm, predicted) | Key HMBC Correlations from 1H to 13C |

| 1 (CHO) | ~9.6 | ~204 | C2, C3 |

| 2 (CH) | ~2.4 | ~46 | C1, C3, C2-CH3 |

| 2-CH3 | ~1.1 | ~13 | C2, C3 |

| 3 (CH2) | ~1.8, ~1.5 | ~32 | C2, C4, C5 |

| 4 (CH2) | ~1.9 | ~29 | C3, C5 |

| 5 (CH2Br) | ~3.4 | ~33 | C3, C4 |

While solution-state NMR provides information about the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can provide insights into the specific conformations adopted in the crystalline state. If this compound can be obtained in a crystalline form, ssNMR could be used to study its conformational polymorphism and packing arrangements. However, as it is a liquid at room temperature, obtaining suitable crystals might be challenging and would likely require derivatization or co-crystallization. There is currently limited specific research available on the solid-state NMR of this compound itself.

Dynamic NMR (DNMR) is a technique used to study the rates of conformational exchange processes, such as bond rotations. In this compound, there is a chiral center at C2, and restricted rotation around the C2-C3 bond could potentially lead to the existence of different rotamers. By studying the NMR spectra at various temperatures, it might be possible to observe the broadening and coalescence of signals, which would allow for the calculation of the energy barrier to rotation. This information would be valuable for understanding the conformational preferences of the molecule, which can influence its reactivity. As with ssNMR, specific DNMR studies on this compound are not widely reported in the literature, but the principles are applicable.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Transformations and Reaction Progress

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are particularly useful for monitoring the progress of reactions involving this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically found around 1725 cm-1. The C-H stretch of the aldehyde proton is also characteristic, appearing as two weak bands around 2820 cm-1 and 2720 cm-1. The C-Br stretching vibration would be observed in the fingerprint region, typically below 700 cm-1. During a reaction, the disappearance of the aldehyde peaks and the appearance of new peaks (e.g., a broad O-H stretch for a reduction product) can be easily monitored.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the FTIR. The C-Br stretch, however, often gives a strong Raman signal, making it a useful probe for reactions involving the bromine atom.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

| C-H (aldehyde) | Stretch | ~2820, ~2720 |

| C=O (aldehyde) | Stretch | ~1725 |

| C-H (alkane) | Stretch | ~2960-2850 |

| C-Br | Stretch | ~650-550 |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule (due to the stereocenter at C2), it exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers, which is crucial for assessing the enantiomeric purity of a sample, particularly in the context of asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of CSP and mobile phase is critical for achieving good resolution. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives).

Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC is a powerful alternative. A chiral stationary phase is coated on the inside of the GC column, and the differential interactions with the enantiomers as they pass through the column result in different retention times. Derivatization of the aldehyde to a more suitable functional group (e.g., an oxime or hydrazone) may sometimes be necessary to improve separation and detection.

The ability to determine the enantiomeric excess (ee) is fundamental for evaluating the success of any enantioselective reaction designed to produce one enantiomer of this compound preferentially.

In-situ Reaction Monitoring Techniques (e.g., ReactIR, Online NMR)

In-situ reaction monitoring techniques, such as ReactIR (Infrared Spectroscopy) and online NMR (Nuclear Magnetic Resonance) spectroscopy, are powerful tools for gaining real-time insights into reaction kinetics, mechanisms, and the formation of transient intermediates. These methods allow for the continuous analysis of a reaction mixture as it progresses, without the need for sampling and quenching, thereby providing a dynamic and accurate profile of the chemical transformations.

For the specific compound this compound, a comprehensive search of scientific literature and chemical databases did not yield specific studies that have utilized in-situ ReactIR or online NMR for the detailed mechanistic investigation of its reactions. While these techniques are widely applied across organic chemistry to study a variety of reaction classes—such as hydrogenations, Grignard reactions, and lithiations—their direct application to monitor reactions involving this compound has not been documented in available research.

The hypothetical application of these techniques to a reaction involving this compound, for instance, in a cyclization or substitution reaction, would involve monitoring the characteristic spectral changes associated with the key functional groups.

Hypothetical ReactIR Monitoring:

In a hypothetical scenario, ReactIR could be employed to track the progress of a reaction by monitoring the vibrational frequencies of key functional groups. For example, in a reaction involving the aldehyde group of this compound, one would expect to observe changes in the characteristic C=O stretching frequency.

| Functional Group | Typical IR Frequency Range (cm⁻¹) | Expected Observation During Reaction |

| Aldehyde C=O | 1740-1720 | Decrease in intensity as the aldehyde is consumed. |

| C-Br | 690-515 | Change in intensity or position depending on the reaction at this site. |

| Product-specific peaks | Varies | Emergence and increase in intensity of new peaks corresponding to the product. |

Hypothetical Online NMR Monitoring:

Similarly, online NMR spectroscopy could provide detailed structural information about the species present in the reaction mixture over time. By monitoring the chemical shifts and integrals of specific protons or carbon atoms, one could quantify the consumption of this compound and the formation of products and intermediates.

| Nucleus | Key Chemical Shifts in this compound (Predicted) | Expected Observation During Reaction |

| ¹H NMR | Aldehydic proton (~9.6 ppm) | Decrease in the integral of this signal. |

| ¹H NMR | Protons adjacent to bromine (~3.4 ppm) | Shift and/or disappearance of this signal upon substitution or elimination. |

| ¹³C NMR | Carbonyl carbon (~200 ppm) | Decrease in intensity and appearance of new signals for product carbons. |

While detailed research findings and specific data tables for the in-situ monitoring of this compound are not available, the principles of ReactIR and online NMR provide a clear framework for how such studies could be designed and interpreted to elucidate reaction mechanisms involving this compound.

Computational and Theoretical Investigations of 5 Bromo 2 Methylpentanal

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT methods can determine key properties that govern a compound's reactivity. For brominated organic compounds, DFT is employed to understand aspects like isotope fractionation and degradation pathways. mdpi.comresearchgate.net

The electronic character of 5-bromo-2-methylpentanal is defined by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. rsc.org

In this compound, the electron-withdrawing effects of the bromine and oxygen atoms significantly influence the electron distribution. DFT calculations can precisely map this distribution, identifying electron-rich and electron-poor regions, which are the likely sites for nucleophilic or electrophilic attack. For instance, the carbon atom bonded to the bromine is an electrophilic center, susceptible to nucleophilic substitution. libretexts.org

Table 1: Illustrative DFT-Calculated Electronic Properties of a Haloaldehyde (Note: This data is illustrative for a representative haloaldehyde, as specific data for this compound is not publicly available. Calculations are typically performed using a basis set like B3LYP/6-31G(d,p). mdpi.com)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates ionization potential and electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability; a larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | Quantifies the polarity of the molecule, affecting intermolecular interactions. |

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the reaction rate.

For this compound, several reaction types are of interest, including nucleophilic substitution (SN2) at the C-Br bond and reactions involving the aldehyde group. saskoer.ca Theoretical studies on similar bromoalkanes have successfully modeled these pathways. researchgate.netresearchgate.net For example, in an SN2 reaction, calculations can model the backside attack of a nucleophile, the simultaneous breaking of the C-Br bond, and the inversion of stereochemistry. saskoer.ca The calculated activation barriers for competing pathways (e.g., substitution vs. elimination) can predict the major product under specific conditions.

Table 2: Calculated Activation Energies for Competing Reaction Pathways of a Bromoalkane (Note: This is an illustrative example based on general principles for bromoalkanes, as specific calculations for this compound are not available. researchgate.net)

| Reaction Pathway | Reactants | Transition State Energy (kcal/mol) | Product(s) | Predicted Outcome |

|---|---|---|---|---|

| SN2 Substitution | R-Br + OH- | 22.5 | R-OH + Br- | Favored under conditions that promote substitution. |

| E2 Elimination | R-Br + OH- | 25.0 | Alkene + H2O + Br- | Favored with stronger, bulkier bases and higher temperatures. |

Molecules with single bonds can rotate, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them. This is crucial as the reactivity and spectroscopic properties of a molecule can depend on its preferred conformation.

For this compound, rotation around the C-C bonds gives rise to various staggered and eclipsed conformations. Computational methods can systematically explore the conformational space to find the lowest energy structures. csus.edu For analogous bromoalkanes like 1-bromo-4-methylpentane, conformational analysis using both spectroscopic and computational methods has shown a mixture of conformers to be present. scientificlabs.iesigmaaldrich.com The longer C-Br bond compared to a C-C bond, and the size of the bromine atom, are key factors influencing steric interactions and thus the relative stability of conformers. csus.edu

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase (e.g., in a solvent). nih.govneutron-sciences.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of dynamic processes and bulk properties. rug.nl

For this compound, MD simulations can provide insight into:

Solvation: How solvent molecules arrange around the solute and the energetic consequences of this arrangement.

Intermolecular Forces: The nature and strength of interactions (e.g., dipole-dipole, van der Waals) between solute and solvent molecules.

Transport Properties: Properties like diffusion coefficients.

Force fields, which are empirical sets of parameters describing the potential energy of a system, are central to MD. researchgate.net Force fields like OPLS (Optimized Potentials for Liquid Simulations) and TraPPE have been developed and evaluated for their ability to reproduce the properties of alkanes and haloalkanes. nih.govacs.org Such simulations are vital for understanding how the solvent environment affects conformational equilibria and reaction rates.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry can predict spectroscopic data, which is invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. nih.gov

Methods for predicting NMR shifts range from empirical, rule-based systems to high-level quantum mechanical calculations. mdpi.compdx.edu DFT calculations are commonly used to compute the magnetic shielding tensors of nuclei, which are then converted into chemical shifts. More recently, machine learning models trained on large datasets of experimental and calculated shifts have shown remarkable accuracy. mdpi.comarxiv.org These approaches can accurately predict ¹H and ¹³C NMR spectra, helping to assign peaks and distinguish between isomers. bas.bg

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes. Predicted values would be obtained via QM or ML methods, and experimental values would be measured. mdpi.combas.bg)

| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| -CHO | 9.65 | d |

| -CH(CH3)- | 2.40 | m |

| -CH2Br | 3.45 | t |

| -CH3 | 1.10 | d |

| -CH2-CH2Br | 1.95 | m |

| -CH2-CH(CH3)- | 1.60 | m |

Cheminformatics and Data Mining for Analogues and Reaction Pathways

Cheminformatics applies data science techniques to solve chemical problems. It involves the analysis of large chemical datasets to identify trends, find structural analogues, and predict properties or reaction outcomes. chemrxiv.org

For this compound, cheminformatics tools can be used to:

Search for Analogues: Screen large databases (like PubChem) for molecules with similar structural features or properties. nih.gov This can help in finding alternative synthetic routes or predicting biological activities based on known compounds.

Identify Reaction Pathways: Mine reaction databases to find known transformations for the haloaldehyde functional group or to propose novel synthetic routes.

Structure-Property Relationship Modeling: Analyze datasets of related compounds to build models that correlate structural features with reactivity or other properties. nih.govnih.gov This can guide the design of new molecules with desired characteristics.

For example, a similarity search for this compound would identify other α-haloaldehydes, which are known to be valuable but often unstable synthetic intermediates. rsc.org This could lead to the exploration of more stable surrogates for use in specific chemical transformations.

Synthesis and Exploration of Derivatives, Analogues, and Homologues of 5 Bromo 2 Methylpentanal

Systematic Variation of Halogen Substituent and Position

The reactivity and properties of a molecule can be significantly altered by changing the halogen substituent or its position on the carbon skeleton. This is a common strategy in medicinal chemistry to fine-tune the biological activity of a lead compound.

Halogen Exchange Reactions

The bromine atom in 5-bromo-2-methylpentanal can be replaced with other halogens (fluorine, chlorine, or iodine) through various synthetic methods. For instance, nucleophilic substitution reactions can be employed. The choice of halogen can influence the compound's lipophilicity, polarizability, and ability to form halogen bonds, all of which can affect its interaction with biological targets.

Positional Isomerism

Shifting the position of the bromine atom along the pentanal chain results in different constitutional isomers, each with potentially distinct chemical and physical properties. For example, moving the bromine to the alpha-position (carbon 2) to form 2-bromo-5-methylpentanal would place the halogen adjacent to the electron-withdrawing aldehyde group, increasing its reactivity towards nucleophilic substitution. The halogenation of aldehydes and ketones at their α-positions is a common laboratory reaction using reagents like Cl2, Br2, or I2 in an acidic solution. pressbooks.pub The mechanism involves the acid-catalyzed formation of an enol intermediate. pressbooks.pub

Organocatalytic methods have been developed for the enantioselective α-bromination of aldehydes, which allows for the synthesis of chiral α-bromoaldehydes with high enantiomeric excess. researchgate.netrsc.org These chiral building blocks are valuable in the synthesis of complex molecules. researchgate.net

| Compound Name | Structure | Key Features |

| This compound | CC(CCCBr)C=O | Parent compound with bromine at the 5-position. |

| 5-chloro-2-methylpentanal | CC(CCCCl)C=O | Chlorine substituent instead of bromine. |

| 5-iodo-2-methylpentanal | CC(CCCI)C=O | Iodine substituent instead of bromine. |

| 2-bromo-5-methylpentanal | BrCH(C)CCCC=O | Bromine at the alpha-position, increasing reactivity. |

| 3-bromo-2-methylpentanal | CC(C(Br)CC)C=O | Bromine at the beta-position. |

| 4-bromo-2-methylpentanal | CC(C)C(Br)CC=O | Bromine at the gamma-position. |

Introduction of Other Functional Groups onto the Pentanal Backbone

The introduction of other functional groups onto the pentanal backbone can lead to a wide array of derivatives with diverse chemical functionalities. ck12.orgmasterorganicchemistry.com These modifications can introduce new reaction sites, alter the molecule's polarity, and introduce specific binding interactions with biological targets. leah4sci.com

Hydroxylation

The introduction of a hydroxyl group (-OH) can convert the aldehyde into an alcohol or a hydroxy aldehyde, depending on the reaction conditions. This increases the compound's polarity and potential for hydrogen bonding. For example, reduction of the aldehyde group would yield 5-bromo-2-methylpentan-1-ol.

Amination

Introducing an amino group (-NH2) can be achieved through reductive amination of the aldehyde or by substitution of the bromine atom. leah4sci.com Amines are common in biologically active molecules and can act as hydrogen bond donors and acceptors, as well as bases.

Other Functional Groups

Other functional groups such as nitriles (-CN), thiols (-SH), and ethers (-OR) can also be introduced to create a diverse library of compounds for further investigation. masterorganicchemistry.comleah4sci.com For instance, the methoxy (B1213986) group in 5,5-dimethoxypentanal (B3053084) can be substituted with other functional groups.

| Derivative Type | Example Functional Group | Potential Properties |

| Hydroxylated | -OH | Increased polarity, hydrogen bonding capability. |

| Aminated | -NH2 | Basic properties, hydrogen bonding. |

| Cyanated | -CN | Can be hydrolyzed to carboxylic acids or reduced to amines. |

| Thiolated | -SH | Can form disulfide bonds, act as nucleophiles. |

| Alkoxylated | -OR | Alters lipophilicity and steric properties. |

Chain Length Modifications and Stereochemical Isomers